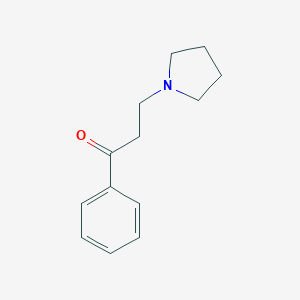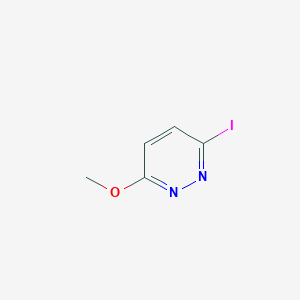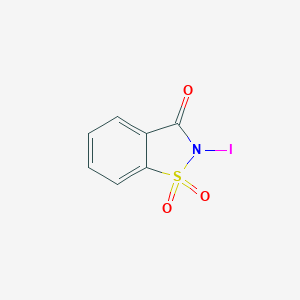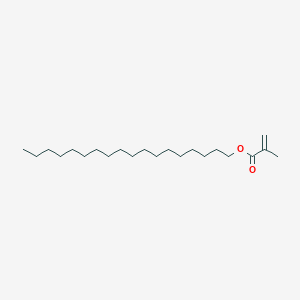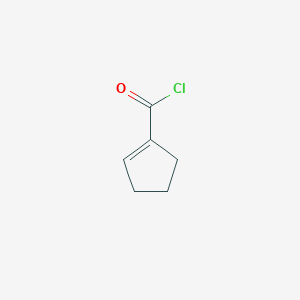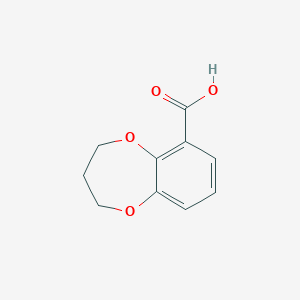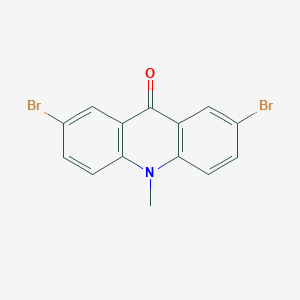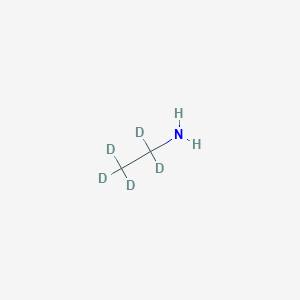
Ethyl-d5-amine
Overview
Description
Ethyl-d5-amine, also known as deuterated ethylamine, is a chemical compound with the formula C₂H₂D₅N. It is an isotopologue of ethylamine, where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Ethan-d5-amine, also known as Ethyl-d5-amine, is a derivative of ammonia in which one hydrogen atom is replaced by an ethyl group Amines, in general, are known to interact with various biological targets, including enzymes and receptors, where they can act as nucleophiles .
Mode of Action
The mode of action of Ethan-d5-amine involves its interaction with its targets. As a nucleophile, it can react with carbonyl compounds to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
The formation of imine derivatives (schiff bases) suggests that it may be involved in various biochemical reactions where these compounds play a role .
Pharmacokinetics
Amines with fewer than five carbon atoms, like ethan-d5-amine, are generally water-soluble . This suggests that Ethan-d5-amine could be readily absorbed and distributed in the body. Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes.
Result of Action
The molecular and cellular effects of Ethan-d5-amine’s action would depend on its specific targets and the nature of its interactions with these targets. The formation of imine derivatives suggests that it could potentially influence various cellular processes where these compounds are involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethan-d5-amine. For instance, the pH can affect the rate of imine formation, which is generally greatest near a pH of 5 . Additionally, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body .
Biochemical Analysis
Biochemical Properties
Ethan-d5-amine, like other amines, is expected to participate in biochemical reactions involving amine groups. It may interact with enzymes such as transaminases , which are known to act on amines and are involved in important biochemical pathways. The nature of these interactions could involve the formation of enzyme-substrate complexes, followed by biochemical transformations.
Cellular Effects
For instance, biogenic amines, which include aliphatic amines like ethylamine, have essential physiological functions such as the regulation of growth and blood pressure and control of nerve conduction .
Molecular Mechanism
Amines are known to undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates, which are implicated in DNA damage and genotoxicity .
Dosage Effects in Animal Models
It is known that the effects of amines can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Ethan-d5-amine, like other amines, is likely to be involved in various metabolic pathways. Amines are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .
Transport and Distribution
Amines are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Some amines are known to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-d5-amine can be synthesized through several methods. One common approach involves the reaction of deuterated ethanol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can vary, but common choices include platinum or palladium on carbon.
Industrial Production Methods
In an industrial setting, ethan-d5-amine is produced through the catalytic hydrogenation of deuterated acetonitrile. This process involves the use of a deuterium gas source and a metal catalyst, such as palladium or nickel. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated acetaldehyde and deuterated acetic acid.
Reduction: It can be reduced to form deuterated ethane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Deuterated acetaldehyde, deuterated acetic acid.
Reduction: Deuterated ethane.
Substitution: Various deuterated amides, alkylated amines, and other substituted derivatives.
Scientific Research Applications
Ethyl-d5-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a deuterated solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl-d5-amine is similar to other deuterated amines, such as deuterated methylamine and deuterated propylamine. its unique structure and properties make it particularly useful in certain applications. For example, its use in NMR spectroscopy is favored due to the distinct deuterium signals it provides, which are less prone to interference compared to hydrogen signals.
List of Similar Compounds
- Deuterated methylamine (CD₃NH₂)
- Deuterated propylamine (C₃H₇D₅N)
- Deuterated butylamine (C₄H₉D₅N)
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNBJAOOMFDIB-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938763 | |
| Record name | (~2~H_5_)Ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-24-9 | |
| Record name | Ethan-d5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_5_)Ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why use deuterium-labeled nitrosomethylethylamines in cancer research?
A: Researchers used deuterium-labeled nitrosomethylethylamine compounds, including nitrosomethylethyl-d5-amine, to investigate the impact of deuterium substitution on the carcinogenic potential of these compounds. By comparing the effects of deuterated and non-deuterated forms, researchers aimed to gain insights into the mechanisms of cancer development related to these compounds. [, ]
Q2: The study mentions that nitrosomethylthis compound was more carcinogenic than the non-deuterated form. What could explain this difference?
A: While the study demonstrates that replacing hydrogens with deuterium in specific positions of nitrosomethylethylamine increased its carcinogenicity in rats, the exact reasons are not fully explained within the provided abstracts []. It is known that deuterium, being heavier than hydrogen, can alter the rates of chemical reactions involving the breaking of C-H bonds. This is known as the kinetic isotope effect. It is possible that this effect, influencing the metabolism or breakdown of nitrosomethylthis compound within the body, could contribute to the observed increase in carcinogenicity. Further research is needed to elucidate the precise mechanisms underlying this difference. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


